Methanesulfonylmethyl-carbamic acid tert-butyl ester
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Overview
Description
Methanesulfonylmethyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a methanesulfonyl group, a methyl group, and a tert-butyl ester group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonylmethyl-carbamic acid tert-butyl ester can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Deprotection: The removal of the tert-butyl group under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the tert-butyl group.
Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group in the presence of a base.
Major Products Formed
Scientific Research Applications
Methanesulfonylmethyl-carbamic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonylmethyl-carbamic acid tert-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the tert-butyl group is removed, revealing the free amine for further reactions .
Comparison with Similar Compounds
Methanesulfonylmethyl-carbamic acid tert-butyl ester can be compared with other carbamate protecting groups such as:
Benzyl carbamate: Offers stability but requires harsher conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): Provides easy removal under basic conditions but is bulkier.
Cbz (carbobenzoxy): Stable under acidic conditions but requires catalytic hydrogenation for removal.
The uniqueness of this compound lies in its balance of stability and ease of removal under mild conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(methylsulfonylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8-5-13(4,10)11/h5H2,1-4H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFHTLTWMGHOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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